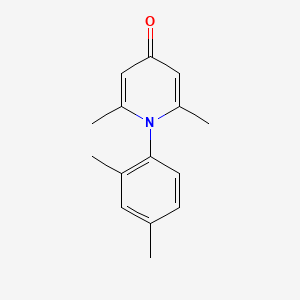

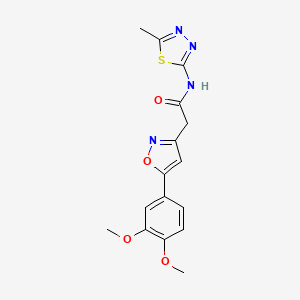

![molecular formula C17H21N3O2 B2589660 N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421469-21-7](/img/structure/B2589660.png)

N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

Several studies have concentrated on synthesizing derivatives of pyrazolo[5,1-b][1,3]oxazines and investigating their reactivities. For instance, derivatives of pyrazolo[3,4-d]pyrimidines, including the synthesis of fluorocontaining substituted amides and substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones, have been developed, showcasing diverse synthetic pathways and potential for structural modification for various applications (Eleev et al., 2015).

Biological Activities

Research on pyrazole derivatives has highlighted their potential as inhibitors of photosynthetic electron transport, suggesting applications in the development of herbicides or compounds targeting specific biochemical pathways in plants. These compounds, including pyrazolo[3,4-d][1,3]thiazine derivatives, have shown inhibitory properties comparable to commercial herbicides, such as diuron, lenacil, and hexazinone, indicating their significance in agricultural chemistry and environmental management (Vicentini et al., 2005).

Chemical Reactivity and Applications

The reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives under various conditions has been extensively studied, revealing pathways for the development of new compounds with potential applications in medicinal chemistry and materials science. For example, the facile catalyst-free synthesis of new functionalized 1H-Pyrazolo[1,2-b]phthalazines suggests innovative approaches to designing compounds with specific chemical properties for targeted applications (Elmi-Mehr et al., 2018).

Antiviral and Anti-inflammatory Properties

Some studies have indicated the potential antiviral and anti-inflammatory properties of pyrazolo[5,1-c][1,2,4]triazine derivatives. For instance, new routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable anti-avian influenza virus activity, suggesting their relevance in the development of antiviral drugs (Hebishy et al., 2020). Additionally, novel pyrazole derivatives have been synthesized as potential anti-inflammatory agents with minimal ulcerogenic activity, highlighting their therapeutic potential (El‐Hawash & El-Mallah, 1998).

Eigenschaften

IUPAC Name |

N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-2-3-10-19(14-8-5-4-6-9-14)17(21)15-13-16-20(18-15)11-7-12-22-16/h4-6,8-9,13H,2-3,7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZUQWPEXWWNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C2=NN3CCCOC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2589579.png)

![N-(3-chloro-4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589583.png)

![2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2589584.png)

![1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2589586.png)

![N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide](/img/structure/B2589587.png)

![2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2589591.png)

![Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2589595.png)

![N-(2-ethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589598.png)

![5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2589599.png)